REACTION_SMILES
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[Cl:32][CH2:33][Cl:34].[OH2:13].[OH:14][n:15]1[c:16]2[cH:17][cH:18][cH:19][cH:20][c:21]2[n:22][n:23]1.[s:1]1[c:2]([C:9](=[O:10])[O:11][CH3:12])[cH:3][cH:4][c:5]1[C:6](=[O:7])[O-:8].[s:24]1[c:25]([CH:29]([CH3:30])[NH2:31])[cH:26][cH:27][cH:28]1>>[s:1]1[c:2]([C:9](=[O:10])[O:11][CH3:12])[cH:3][cH:4][c:5]1[C:6](=[O:8])[NH:31][CH:29]([c:25]1[s:24][cH:28][cH:27][cH:26]1)[CH3:30]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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On1nnc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C(=O)[O-])s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)c1cccs1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(C(=O)NC(C)c2cccs2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |